molecular formula C20H18N2O4 B2381904 2-(4-(pyridin-3-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one CAS No. 1421500-75-5

2-(4-(pyridin-3-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one

Cat. No.: B2381904
CAS No.: 1421500-75-5
M. Wt: 350.374
InChI Key: ADRMPKQCUVPTBO-UHFFFAOYSA-N
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Description

2-(4-(pyridin-3-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one is a synthetic chemical hybrid scaffold designed for advanced medicinal chemistry and drug discovery research. This compound features a chromen-4-one (chromone) core, a privileged structure in pharmacology, linked to a piperidine-pyridine moiety. The chromone nucleus is a recognized pharmacophore present in various biologically active molecules, known for its diverse interaction capabilities with enzymatic targets . The integration of the pyridine ring, a common heterocycle in approved therapeutics, enhances the molecule's potential for target engagement and improves water solubility, which is a critical parameter in drug design . The specific arrangement of these subunits suggests potential for investigation across multiple therapeutic areas, given that similar heterocyclic hybrids are frequently explored for their antimicrobial, antiviral, and central nervous system (CNS) activities . Researchers are directed to utilize this compound as a key intermediate or a novel chemical entity in high-throughput screening assays, structure-activity relationship (SAR) studies, or as a precursor for the synthesis of more complex heterocyclic frameworks. The presence of the amide carbonyl and ether linkages offers versatile sites for further chemical modification and derivatization. This product is For Research Use Only and is not intended for any human or veterinary diagnostic or therapeutic application.

Properties

IUPAC Name

2-(4-pyridin-3-yloxypiperidine-1-carbonyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c23-17-12-19(26-18-6-2-1-5-16(17)18)20(24)22-10-7-14(8-11-22)25-15-4-3-9-21-13-15/h1-6,9,12-14H,7-8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRMPKQCUVPTBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CN=CC=C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(pyridin-3-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common approach is to start with the chromenone core, which can be synthesized through the condensation of salicylaldehyde with an appropriate diketone. The piperidine ring can be introduced via nucleophilic substitution reactions, and the pyridine moiety can be attached through etherification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-(pyridin-3-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The chromenone core can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohols.

    Substitution: The pyridine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromenone core can yield quinone derivatives, while reduction of the piperidine carbonyl group can produce alcohols.

Scientific Research Applications

2-(4-(pyridin-3-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(4-(pyridin-3-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one involves its interaction with specific molecular targets. The chromenone core can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperidine ring and pyridine moiety can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between the target compound and related chromen-4-one derivatives:

Compound Name Substituents/Modifications Biological Activity Physicochemical Properties References
2-(4-(Pyridin-3-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one Pyridin-3-yloxy-piperidine carbonyl at C2 Not explicitly reported (flavonoid-like) Moderate logP (estimated), polar due to pyridine
FM01 (2-(4-(2-(4-(Pyridin-4-ylmethyl)piperazin-1-yl)ethoxy)phenyl)-4H-chromen-4-one) Piperazine-ethoxy-phenyl at C2, pyridin-4-ylmethyl Antileishmanial (IC₅₀: 12 µM for amastigotes) Higher solubility (piperazine), logP ~3.5
Abaperidone (7-[3-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-piperidin-1-yl]propoxy]-3-(hydroxymethyl)chromen-4-one) Fluorobenzisoxazolyl-piperidinylpropoxy at C7, hydroxymethyl at C3 Antianaphylactic, antipsychotic LogP ~4.2, moderate bioavailability
Example 29 (2-(1-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-phenyl-4H-chromen-4-one) Pyrazolo[3,4-d]pyrimidinyl-ethyl at C2, fluoro at C5, phenyl at C3 Kinase inhibition (hypothetical) High lipophilicity (logP ~5.1)
1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-one Chlorophenyl-pyrazolyl-piperidinone Antimicrobial (broad-spectrum) LogP ~3.8, crystalline solid (MP 436 K)

Pharmacological and Functional Insights

  • Target Compound vs. FM01 : The replacement of piperidine with piperazine in FM01 improves solubility, which correlates with its antileishmanial efficacy (IC₅₀: 12 µM) . The pyridin-4-ylmethyl group in FM01 may enhance target binding compared to the pyridin-3-yloxy group in the target compound.
  • Abaperidone Comparison : Abaperidone’s fluorobenzisoxazole substituent confers antipsychotic activity, highlighting how halogenation and heterocyclic moieties influence CNS penetration . The target compound lacks such substituents, suggesting divergent therapeutic applications.
  • Antimicrobial Activity : The chlorophenyl-pyrazole derivative () demonstrates broad antimicrobial activity, attributed to halogen electronegativity enhancing membrane disruption . The target compound’s pyridine group may offer alternative interaction mechanisms.

Computational and Bioavailability Predictions

  • Chromeno[4,3-d]pyrimidine (): Computational studies predict favorable drug-like properties (oral bioavailability >70%), suggesting that piperidine-linked derivatives like the target compound may share similar pharmacokinetics .
  • FM01 : Lower logP (~3.5) compared to Example 29 (logP ~5.1) indicates better aqueous solubility, a critical factor for in vivo efficacy .

Biological Activity

2-(4-(pyridin-3-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one is a complex organic compound with potential therapeutic applications due to its unique structural features, including a chromenone core, a piperidine ring, and a pyridine moiety. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

C20H18N2O4\text{C}_{20}\text{H}_{18}\text{N}_{2}\text{O}_{4}

IUPAC Name: 2-(4-pyridin-3-yloxypiperidine-1-carbonyl)chromen-4-one

CAS Number: 1421500-75-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The chromenone core can interact with enzymes or receptors, potentially leading to inhibition or activation of specific biological pathways. The piperidine ring and pyridine moiety enhance the compound's binding affinity and specificity, making it a candidate for enzyme inhibition studies.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in various metabolic pathways. For instance, it may act as an inhibitor of CYP51 and CYP5122A1, enzymes implicated in sterol biosynthesis in Leishmania species .
  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by affecting cell proliferation pathways. Its structural components allow it to interfere with cellular signaling mechanisms that promote tumor growth.
  • Anti-inflammatory Effects : The compound's potential as an anti-inflammatory agent has been noted, with implications for treating diseases characterized by excessive inflammation.

Research Findings and Case Studies

Recent studies have provided insights into the biological activity of this compound:

  • Inhibition Studies : A study identified that analogs of related compounds demonstrated strong inhibition against CYP51 and CYP5122A1, suggesting that similar mechanisms may be at play for this compound .
  • Cellular Impact : In vitro studies have shown that compounds with similar structures can inhibit the proliferation of Leishmania promastigotes, indicating potential applications in treating parasitic infections .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameBiological ActivityMechanism
This compoundEnzyme inhibition, anticancerInteracts with CYP51 and other enzymes
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidinePotent PKB inhibitorDirect enzyme inhibition
Imidazo[1,5-a]pyridine derivativesDiverse applicationsVaries based on substitution

Q & A

Q. How can NMR dynamics studies elucidate conformational flexibility?

  • Methodological Answer:
  • Relaxation Measurements: Analyze T₁/T₂ times to probe piperidine ring mobility .
  • NOESY/ROESY: Detect through-space correlations to map chromen-4-one and pyridine spatial arrangements .

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